2-(1H-吲哚-3-基)-N-(2-((1-(4-甲基苄基)-1H-吲哚-3-基)硫代)乙基)-2-氧代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

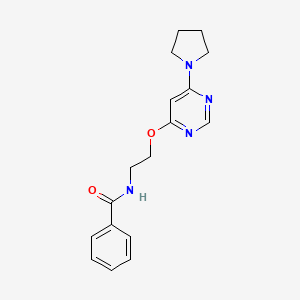

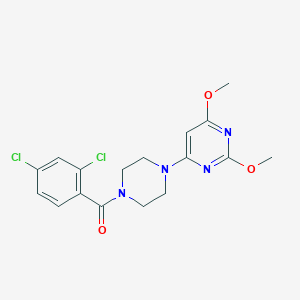

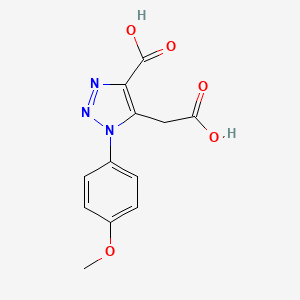

The compound 2-(1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide is a complex molecule that appears to be related to the field of medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic indole structures. For instance, the synthesis described in the second paper involves the reaction of 4-hydroxy indole with ethyl chloroacetate followed by a reaction with hydrazine hydrate to yield intermediate compounds . These methods could potentially be adapted for the synthesis of the target compound by introducing the appropriate substituents at the relevant steps.

Molecular Structure Analysis

The molecular structure of indole-based compounds is crucial for their biological activity. The indole moiety is a common scaffold in medicinal chemistry due to its resemblance to the tryptophan side chain, an important amino acid in biological systems. The substitution pattern on the indole ring can significantly affect the compound's properties and interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be quite diverse, depending on the functional groups present. For example, the presence of a hydrazide group, as seen in the second paper, allows for condensation reactions with various aldehydes to yield a series of substituted compounds . Similarly, the thioether linkage in the target compound suggests potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. Substituents on the indole ring can affect the compound's solubility, stability, and reactivity. The presence of a thioether and an acetamide group in the target compound would likely contribute to its lipophilicity and may affect its solubility in aqueous and organic solvents.

Relevant Case Studies

While the provided papers do not contain case studies directly related to the target compound, they do offer insights into the biological evaluation of similar molecules. The first paper discusses the biological evaluation of a series of compounds as opioid kappa agonists, with some showing potent analgesic effects in animal models . These findings highlight the potential therapeutic applications of indole derivatives in pain management.

科学研究应用

合成和抗过敏剂

吲哚衍生物已被合成并评估其作为抗过敏化合物的潜力。例如,一系列 N-(吡啶-4-基)-(吲哚-3-基)烷基酰胺表现出显着的抗过敏效力,其中一种化合物在卵白蛋白诱导的组胺释放试验中比参考药物更有效 (Menciu 等人,1999)。

抗菌活性

吲哚衍生物在抗菌应用中也显示出前景。一项关于取代的 2-((1H-吲哚-4-基)氧基)-N'-苄基亚苄基乙酰肼的研究揭示了它们在抗菌活性筛选中的潜力 (Prasad,2017)。

放射性药物应用

含有吲哚结构的碘化吲哚美辛衍生物被评估为 COX-2 的选择性抑制剂,突出了它们在体内成像应用中的适用性 (Uddin 等人,2009)。

抗癌活性

吲哚衍生物已被探索其抗癌特性。例如,一些基于吲哚的化合物对白血病、非小细胞肺癌和乳腺癌细胞系表现出显着的生长抑制作用 (Karaburun 等人,2018)。

有机合成和催化

涉及吲哚化合物的研究已扩展到有机合成和催化中,证明了吲哚衍生物在促进各种化学反应中的多功能性 (Zhu 和 Espenson,1996)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(1H-indol-3-yl)-N-[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethyl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O2S/c1-19-10-12-20(13-11-19)17-31-18-26(22-7-3-5-9-25(22)31)34-15-14-29-28(33)27(32)23-16-30-24-8-4-2-6-21(23)24/h2-13,16,18,30H,14-15,17H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLQRYZTQWDFGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCCNC(=O)C(=O)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2546840.png)

![6-cyclopropyl-3-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2546843.png)

![N-(4-bromophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetamide](/img/structure/B2546846.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2546853.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546855.png)